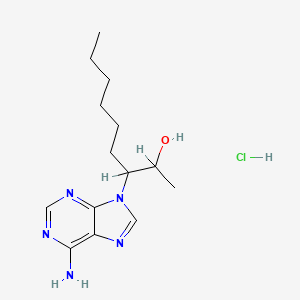

rac erythro-9-(2-Hydroxy-3-nonyl)adenine, Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: EHNA Hydrochloride is synthesized through a multi-step process involving the reaction of adenine derivatives with nonyl alcohol under specific conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of EHNA Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: EHNA Hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Aplicaciones Científicas De Investigación

Inhibition of Adenosine Deaminase

EHNA is recognized as a strong inhibitor of adenosine deaminase (ADA), which is crucial for regulating adenosine levels in biological systems. This inhibition has significant implications for research in several areas:

- Neurobiology : EHNA's ability to modulate adenosine levels can influence neurotransmission and neuroprotection. Studies have shown that treatment with EHNA affects the editing of 5-HT2CR mRNA in cortical neurons, suggesting its utility in exploring serotonin receptor function and related pathways in neuropsychiatric disorders .

- Cancer Research : The modulation of adenosine levels through ADA inhibition may have therapeutic implications in cancer. EHNA has demonstrated anticancer effects against malignant pleural mesothelioma, indicating its potential role in cancer treatment strategies .

Stem Cell Research

EHNA has been employed in stem cell research, particularly concerning human embryonic stem cells (hESCs). It has been shown to effectively block spontaneous differentiation of hESCs under feeder-free conditions:

- Pluripotency Maintenance : EHNA maintains the expression of pluripotency markers (e.g., NANOG, POU5F1) even when basic fibroblast growth factor (bFGF) is absent. This property suggests that EHNA could serve as a replacement for bFGF in culture systems aimed at producing hESCs for therapeutic applications .

- Neuronal Differentiation : The compound also inhibits directed neuronal differentiation, providing insights into the mechanisms governing stem cell fate decisions and potential applications in regenerative medicine .

Virology

EHNA has shown promise as an antiviral agent, particularly against herpes simplex virus (HSV):

- Inhibition of Viral Replication : Research indicates that EHNA significantly inhibits HSV replication without affecting the viability of host cells. This property highlights its potential as a therapeutic agent in managing viral infections .

Cardiovascular Research

The compound's inhibition of phosphodiesterase II (PDE2) has implications for cardiovascular studies:

- cGMP Signaling Pathways : By inhibiting PDE2, EHNA enhances cGMP signaling, which is vital for cardiovascular function. This mechanism can be leveraged to explore cardiac physiology and pathophysiology, particularly regarding heart failure and ischemic conditions .

Potential Applications in COVID-19 Research

Recent studies have suggested that modulating adenosine pathways may have therapeutic benefits for patients with severe COVID-19:

- Acute Respiratory Distress Syndrome (ARDS) : Given its role as an ADA inhibitor, EHNA might help elevate adenosine levels, potentially ameliorating ARDS associated with COVID-19 by influencing immune responses and inflammation .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings/Implications |

|---|---|---|

| Neurobiology | Inhibition of ADA | Affects mRNA editing; potential role in neuropsychiatric disorders |

| Stem Cell Research | Inhibition of differentiation | Maintains pluripotency; inhibits neuronal differentiation |

| Virology | Inhibition of HSV replication | Significant antiviral activity without cytotoxicity |

| Cardiovascular Research | Inhibition of PDE2 | Enhances cGMP signaling; implications for heart function |

| COVID-19 Research | Modulation of adenosine levels | Potential to alleviate ARDS; impacts immune response |

Mecanismo De Acción

EHNA Hydrochloride exerts its effects by inhibiting the activity of cyclic nucleotide phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA). This inhibition leads to an increase in cyclic GMP levels and a decrease in adenosine degradation, resulting in various pharmacological responses such as antiviral, antitumor, and antiarrhythmic effects .

Comparación Con Compuestos Similares

- Erythro-9-(2-Hydroxy-3-nonyl)adenine

- Erythro-9-Amino-β-hexyl-α-methyl-9H-purine-9-ethanol

Comparison: EHNA Hydrochloride is unique due to its dual inhibitory action on PDE2 and ADA, which is not commonly observed in similar compounds. This dual inhibition makes it particularly effective in mediating diverse pharmacological responses .

Actividad Biológica

Rac erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, commonly referred to as EHNA, is a potent inhibitor of adenosine deaminase (ADA) and phosphodiesterase II (PDE2). This compound has garnered attention for its diverse biological activities, particularly in the context of cell differentiation and viral replication. The following sections will explore the biological activity of EHNA, supported by relevant data tables, case studies, and detailed research findings.

- Chemical Name: rac erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

- Molecular Formula: C14H23N5O·ClH

- Molecular Weight: 313.83 g/mol

- CAS Number: 58337-38-5

EHNA exhibits multiple mechanisms of action, primarily through its inhibition of ADA and PDE2.

- Adenosine Deaminase Inhibition : EHNA's inhibition of ADA leads to increased levels of adenosine, which can modulate various cellular processes.

- Phosphodiesterase Inhibition : As a selective PDE2 inhibitor (IC50 = 0.8 - 4 μM), EHNA enhances cGMP signaling pathways, which have critical roles in cardiovascular function and neuronal signaling .

1. Inhibition of Viral Replication

EHNA has been shown to significantly inhibit the replication of herpes simplex virus (HSV). In HeLa cells treated with EHNA at a concentration of 10 µM, HSV production was inhibited by 75-90%, demonstrating its potential as an antiviral agent. Notably, EHNA did not affect the viability or DNA synthesis of uninfected cells, indicating its selective action against viral replication .

2. Effects on Human Embryonic Stem Cells (hESCs)

EHNA plays a crucial role in maintaining the pluripotency of hESCs by blocking spontaneous differentiation in feeder-free conditions. Studies have shown that hESCs cultured with EHNA for over ten passages retained key pluripotency markers (e.g., NANOG, POU5F1) without significant differentiation. Upon removal of EHNA, these cells were able to undergo efficient multi-lineage differentiation .

3. Cardiac Myocyte Function

In cardiac myocytes, EHNA has been demonstrated to reverse the inhibitory effects of cGMP on L-type calcium current (Ica), suggesting a protective role in cardiac function under conditions where cGMP levels are elevated . The compound selectively inhibited PDE2 without affecting other PDE isoforms, highlighting its specificity and potential therapeutic applications in heart diseases.

Data Tables

Case Study 1: Antiviral Efficacy

In a controlled study involving HeLa cells infected with HSV, treatment with EHNA resulted in a greater than 99% inhibition of virus production when combined with adenine arabinonucleoside. This synergistic effect underscores EHNA's potential as a therapeutic agent in antiviral strategies .

Case Study 2: Stem Cell Research

Research conducted on hESCs indicated that EHNA could replace basic fibroblast growth factor (bFGF) in maintaining cell pluripotency during culture. This finding opens avenues for developing more cost-effective and scalable methods for stem cell maintenance in therapeutic applications .

Propiedades

Fórmula molecular |

C14H24ClN5O |

|---|---|

Peso molecular |

313.82 g/mol |

Nombre IUPAC |

3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride |

InChI |

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H |

Clave InChI |

VVDXNJRUNJMYOZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl |

Sinónimos |

9-(2-hydroxy-3-nonyl)adenine 9-(2-hydroxy-3-nonyl)adenine hydrochloride 9-(2-hydroxy-3-nonyl)adenine monohycrochloride 9-(2-hydroxy-3-nonyl)adenine monohycrochloride, (erythro-R*,S*)-isomer 9-(2-hydroxy-3-nonyl)adenine oxalate (2:1) 9-(2-hydroxy-3-nonyl)adenine oxalate (2:1), (erythro-R*,R*)-isomer 9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-(+-)-isomer 9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-isomer 9-(2-hydroxy-3-nonyl)adenine, (R-(R*,R*))-isomer 9-(2-hydroxy-3-nonyl)adenine, (R-(R*,S*))-isomer 9-(2-hydroxy-3-nonyl)adenine, (S-(R*,R*))-isomer 9-(2-hydroxy-3-nonyl)adenine, (S-(R*,S*))-isomer EHNA erythro-9-(2-hydroxy-3-nonyl)adenine erythro-9-(2-hydroxynon-3-yl)adenine erythro-9-(3-(2-hydroxynonyl))adenine threo-9-(2-hydroxy-3-nonyl)adenine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.